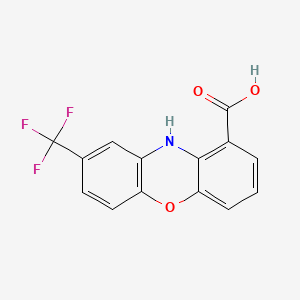

8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid

描述

8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxazine core

准备方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated phenoxazine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenoxazine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that compounds containing trifluoromethyl groups exhibit enhanced biological activity, making them valuable in drug development. The incorporation of trifluoromethyl moieties in phenoxazine derivatives has been linked to improved efficacy against cancer cells. For instance, studies indicate that phenoxazine derivatives can inhibit the growth of prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Its derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth, which could be beneficial for developing new antibiotics .

Material Science Applications

Organic Photovoltaics

8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid has potential applications in organic photovoltaic devices due to its electronic properties. The trifluoromethyl group enhances the electron-withdrawing ability of the phenoxazine core, improving charge transport and stability in organic solar cells .

Dye-Sensitized Solar Cells

The compound can be utilized as a dye in dye-sensitized solar cells (DSSCs). Its unique structural features allow it to absorb light efficiently and convert it into electrical energy, contributing to the development of sustainable energy solutions .

Environmental Applications

Fluorinated Compounds in Environmental Chemistry

Fluorinated compounds like this compound are often studied for their environmental impact and degradation pathways. Research indicates that understanding the behavior of such compounds in various environmental matrices can help assess their ecological risks and inform regulatory policies .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. Recent advancements have focused on developing more efficient synthetic routes that allow for the modification of the compound to enhance its biological and physical properties .

Table: Comparison of Synthesis Methods

| Synthesis Method | Yield (%) | Time Required | Complexity Level |

|---|---|---|---|

| Traditional Organic Synthesis | 60 | 48 hours | High |

| Microwave-Assisted Synthesis | 85 | 12 hours | Medium |

| Flow Chemistry Techniques | 75 | Continuous | Low |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of various phenoxazine derivatives on prostate cancer cell lines, revealing that those with trifluoromethyl substitutions exhibited significantly higher cytotoxicity compared to their non-fluorinated counterparts. The mechanism was linked to enhanced interaction with cellular targets involved in apoptosis pathways .

Case Study 2: Material Properties

Researchers investigated the application of trifluoromethylated phenoxazines in organic solar cells, demonstrating improved efficiency due to better light absorption and charge mobility compared to traditional materials used in DSSCs. The study highlighted the potential for these compounds to contribute to more efficient renewable energy technologies .

作用机制

The mechanism by which 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is particularly useful in drug design, where the compound can inhibit specific enzymes or receptors by binding to their active sites .

相似化合物的比较

Similar Compounds

- Trifluoromethylbenzoic acid

- Trifluoromethylphenol

- Trifluoromethyl aniline

Comparison

Compared to these similar compounds, 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid is unique due to its phenoxazine core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific chemical reactivity and stability .

生物活性

8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

The compound exhibits various biochemical properties that contribute to its biological activity. Notably, it interacts with several enzymes and proteins, influencing pathways involved in inflammation and cancer.

Key Properties

- Molecular Structure : The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability.

- Solubility : Exhibits moderate solubility in organic solvents, which may affect its bioavailability.

- Stability : The compound is stable under physiological conditions but may degrade over extended periods.

Cellular Effects

This compound has demonstrated significant effects on various cell types.

In Vitro Studies

- Cytotoxicity : Studies indicate that this compound can inhibit the proliferation of cancer cell lines, including MGC-803 (gastric cancer) and PC-3 (prostate cancer) with IC50 values ranging from 0.5 to 9.6 µM .

- Mechanism of Action : It appears to inhibit tubulin polymerization, which is crucial for cell division, leading to reduced tumor growth in xenograft models .

The mechanisms through which this compound exerts its effects are multifaceted.

Molecular Targets

- Tubulin : Inhibition of tubulin polymerization disrupts mitotic spindle formation, leading to apoptosis in cancer cells.

- Enzymatic Interactions : The compound may also modulate enzyme activities related to inflammatory pathways, such as cyclooxygenases and lipoxygenases.

Signaling Pathways

The compound engages various signaling pathways that mediate cellular responses:

- Rho GTPase Activation : Induces changes in cell morphology and cytoskeletal reorganization.

- Reactive Oxygen Species (ROS) Modulation : It inhibits ROS production while enhancing antioxidant enzyme activity (e.g., superoxide dismutase), suggesting a protective role against oxidative stress.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound.

Anticancer Activity

A study conducted on various cancer cell lines revealed that the compound exhibited potent antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| MGC-803 | 0.5 |

| PC-3 | 9.6 |

| HepG2 | 4.5 |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In models of inflammation, the compound has been shown to reduce pro-inflammatory cytokine production and promote apoptosis in immune cells, indicating potential therapeutic applications in inflammatory diseases.

属性

IUPAC Name |

8-(trifluoromethyl)-10H-phenoxazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO3/c15-14(16,17)7-4-5-10-9(6-7)18-12-8(13(19)20)2-1-3-11(12)21-10/h1-6,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVUMSUYECPLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=C(N2)C=C(C=C3)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668664 | |

| Record name | 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17710-79-1 | |

| Record name | 8-(Trifluoromethyl)-10H-phenoxazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。